![molecular formula C20H27N5O3 B2880564 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea CAS No. 2097892-70-9](/img/structure/B2880564.png)

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

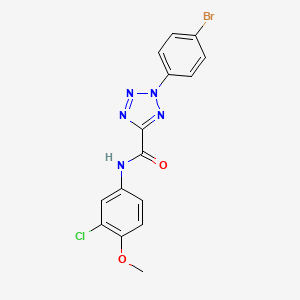

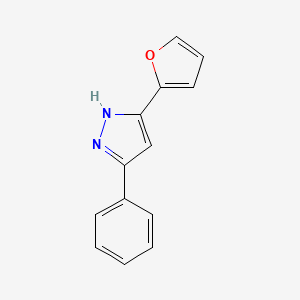

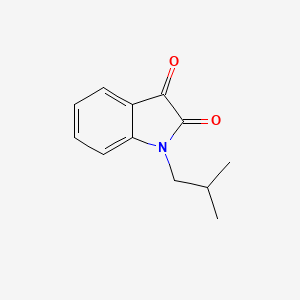

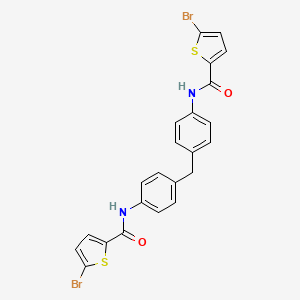

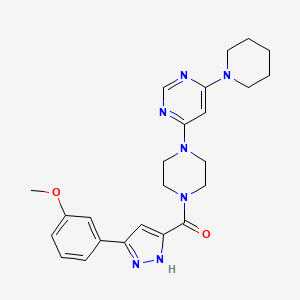

The compound contains several functional groups including a urea group, a tetrahydroquinazoline group, and a dimethoxyphenyl group. These groups suggest that the compound could have interesting biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step sequences involving reactions such as Michael additions or nucleophilic substitutions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of functional groups. These properties could be determined through experimental studies .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research in the field of heterocyclic chemistry often explores the synthesis and characterization of quinazoline derivatives due to their relevance in pharmaceuticals and materials science. Studies such as those by Villalgordo et al. (1990) and Phillips & Castle (1980) have detailed methodologies for creating quinazoline and 1,3-benzoxazole derivatives, highlighting the importance of these compounds in developing novel chemical entities with potential biological activities [Villalgordo, Vincent, & Heimgartner, 1990; Phillips & Castle, 1980].

Antioxidant Studies

The exploration of quinazolin derivatives' antioxidant properties is another area of interest. Al-azawi (2016) synthesized and characterized quinazolin-4(3H)-one derivatives, demonstrating their significant scavenging capacity against free radicals, underscoring the potential of these compounds in developing antioxidant therapies [Al-azawi, 2016].

DNA-binding and Anticancer Properties

Research by Garofalo et al. (2010) on N-alkylanilinoquinazoline derivatives revealed significant DNA interaction, pointing towards these compounds' potential as DNA intercalating agents, which could be leveraged in anticancer strategies. Such findings are critical for the development of new chemotherapeutic agents [Garofalo et al., 2010].

Antimicrobial Agents

El-zohry & Abd-Alla (2007) synthesized new quinazolin-4-one derivatives showing promising antimicrobial activities. These compounds' abilities to combat microbial infections highlight the potential of quinazoline derivatives in addressing antibiotic resistance [El-zohry & Abd-Alla, 2007].

Anion Complexation

Kretschmer et al. (2014) explored macrocyclic bis(ureas) based on quinazoline structures for anion complexation, indicating the utility of these compounds in sensor technology and separation processes. Such studies open new avenues for the application of quinazoline derivatives in analytical chemistry and environmental science [Kretschmer, Dittmann, & Beck, 2014].

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of the major human neurotransmitter dopamine . Therefore, it’s possible that this compound may also interact with dopamine receptors or other related targets in the nervous system.

Mode of Action

Based on its structural similarity to dmpea, it may interact with its targets through hydrogen bonding . The presence of the dimethoxyphenyl and tetrahydroquinazolinyl groups could potentially influence the compound’s binding affinity and selectivity towards its targets.

Biochemical Pathways

Compounds with similar structures, such as dmpea, are known to affect various biochemical pathways related to neurotransmission . Therefore, it’s plausible that this compound may also influence similar pathways, potentially leading to changes in neural signaling.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c1-25(2)19-21-12-14-10-15(6-7-16(14)24-19)23-20(26)22-11-13-5-8-17(27-3)18(9-13)28-4/h5,8-9,12,15H,6-7,10-11H2,1-4H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMPRPGRWGCOOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NCC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2880486.png)

![1-[2-(1-Benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine;dihydrochloride](/img/structure/B2880487.png)

![N-(benzo[b]thiophen-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2880493.png)

![(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880496.png)

![(E)-2-(7-(but-2-en-1-yl)-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2880502.png)